molecular formula C3H7N3O2 B3252351 Propanoic acid, 2-(hydroxyimino)-, hydrazide CAS No. 216252-87-8

Propanoic acid, 2-(hydroxyimino)-, hydrazide

Cat. No. B3252351
CAS RN: 216252-87-8
M. Wt: 117.11 g/mol
InChI Key: QSQXRFQLKPBJOD-QHHAFSJGSA-N
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Description

Propanoic acid, 2-(hydroxyimino)-, hydrazide, also known as 2-(Hydroxyimino)propanehydrazide, is a chemical compound with the molecular formula C3H7N3O2 . It has an average mass of 117.107 Da and a monoisotopic mass of 117.053825 Da .


Synthesis Analysis

The synthesis of hydrazones, which includes compounds like Propanoic acid, 2-(hydroxyimino)-, hydrazide, is achieved by combining suitable aldehydes with hydrazides . The process involves solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .


Molecular Structure Analysis

The molecular structure of Propanoic acid, 2-(hydroxyimino)-, hydrazide is represented by the molecular formula C3H7N3O2 . The structure of this compound can be viewed using various tools available on chemical databases .


Chemical Reactions Analysis

The chemical reactions involving Propanoic acid, 2-(hydroxyimino)-, hydrazide are complex and involve multiple steps. For instance, the synthesis of hydrazones involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .


Physical And Chemical Properties Analysis

Propanoic acid, 2-(hydroxyimino)-, hydrazide has an average mass of 117.107 Da and a monoisotopic mass of 117.053825 Da . More detailed physical and chemical properties may be available in specialized chemical databases .

Safety and Hazards

The safety data sheet for Propanoic acid indicates that it is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is advised .

properties

IUPAC Name

(2E)-2-hydroxyiminopropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c1-2(6-8)3(7)5-4/h8H,4H2,1H3,(H,5,7)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQXRFQLKPBJOD-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 2-(hydroxyimino)-, hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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